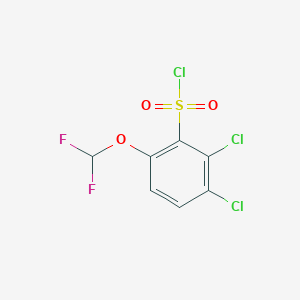

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,3-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(15-7(11)12)6(5(3)9)16(10,13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJMSFFTXKGBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzene Derivatives

The initial step involves halogenation of substituted benzene rings to introduce chlorine atoms at specific positions, often employing chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Selective Chlorination and Nitro-Substitution

Selective chlorination at the 2- and 3-positions of benzene rings is achieved through electrophilic substitution, often facilitated by directing groups and controlled temperature to prevent over-chlorination.

Nitro-Reduction to Amino Derivatives

Nitro groups are reduced to amino groups using catalytic hydrogenation or metal reduction, enabling subsequent diazotization and substitution reactions.

Introduction of the Difluoromethoxy Group

Etherification with Difluoroethanol

The key step involves attaching the difluoromethoxy group to the aromatic ring via nucleophilic substitution or Williamson ether synthesis, typically under basic conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Difluoroethanol | 0-25°C, alkali catalyst | 2,3-Dichloro-6-(difluoromethoxy)benzenesulfide | 91-92% |

Optimization of Etherification

Reaction parameters such as temperature, solvent choice (e.g., DMMF, tetrahydrofuran), and base strength are critical. Mild conditions (around 0-25°C) favor high selectivity and yield.

Conversion to Sulfonyl Chloride

Chlorination of Sulfide Intermediates

The final step involves chlorination of the sulfide to form the sulfonyl chloride, using chlorine gas under controlled temperature (10-60°C).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorine gas | 10-60°C, 1-5 hours | 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | 94% |

Reaction Monitoring and Purification

The reaction progress is monitored via GC or TLC, with subsequent extraction and purification through washing, desolvation, and recrystallization to achieve high purity.

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | Sulfuric acid, halogenating reagent | 50-100°C, 1-8 hours | Up to 95% | Efficient halogenation of aromatic ring |

| 2 | Reduction system (e.g., catalytic hydrogenation) | Ambient to mild heating | 90-95% | Converts nitro to amino groups |

| 3 | Diazotization, decomposition | 0-25°C | 85-90% | Produces halogenated benzene intermediates |

| 4 | Grignard reagent (e.g., isopropylmagnesium bromide) | -40°C | 95% | Synthesis of sulfide intermediates |

| 5 | Difluoroethanol, base | 0-25°C | 91-92% | Etherification step |

| 6 | Chlorine gas | 10-60°C | 94% | Final sulfonyl chloride formation |

Notes and Considerations

- Reaction Conditions : Mild temperatures (0-60°C) and inert atmospheres (nitrogen or argon) are essential to prevent side reactions.

- Reagent Purity : High purity reagents, especially halogenating agents and chlorinating gases, are critical for high yields.

- Safety : Handling chlorine gas and reactive intermediates requires strict safety protocols, including proper ventilation and protective equipment.

- Industrial Scalability : The described methods are adaptable for large-scale manufacturing, with continuous flow reactors enhancing safety and efficiency.

Chemical Reactions Analysis

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water or aqueous bases.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2,3-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride exhibit anti-inflammatory effects, particularly as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). CRTH2 antagonists are being investigated for their potential to treat allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's ability to modulate proinflammatory cytokines makes it a candidate for further development in therapeutic applications targeting these conditions.

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, it can be used to synthesize sulfonamide derivatives that have shown promise in treating bacterial infections and other inflammatory disorders .

Building Block in Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its chlorosulfonyl group is particularly valuable for introducing sulfonamide functionalities into target molecules, which are crucial in various chemical reactions including nucleophilic substitutions and coupling reactions .

Fluorinated Compounds

The incorporation of difluoromethoxy groups into organic structures has been recognized for enhancing the metabolic stability and bioactivity of compounds. This property is especially relevant in the design of new drugs where fluorination can influence lipophilicity and binding affinity to biological targets . The compound's difluoromethoxy group allows for fine-tuning of these properties during synthetic modifications.

Case Study: Development of CRTH2 Antagonists

In a study focused on developing CRTH2 antagonists, researchers synthesized derivatives of this compound and evaluated their efficacy in inhibiting Th2 cell activation. The results demonstrated a significant reduction in proinflammatory cytokine production, highlighting the compound's potential as a therapeutic agent for allergic conditions .

Case Study: Synthesis of Novel Antibacterial Agents

Another study explored the use of this compound in synthesizing new antibacterial agents by modifying its sulfonamide moiety. The resulting compounds exhibited potent activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing novel antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The dichloro and difluoromethoxy groups in the target compound enhance electrophilicity compared to unsubstituted benzenesulfonyl chloride, accelerating reactions like solvolysis and nucleophilic substitutions.

- Regiochemical Differences : The 2,3-dichloro substitution pattern (vs. 2,4-dichloro in the analog from ) may influence steric hindrance and electronic distribution, altering reactivity in regioselective reactions.

Reactivity in Solvolysis and Hydrolysis

Solvolysis

- Target Compound: Expected to follow an SN2 mechanism due to high sensitivity to solvent nucleophilicity, similar to benzenesulfonyl chloride derivatives studied in . The electron-withdrawing -OCF₂ group likely increases solvolysis rates in fluoroalcohol-containing solvents compared to non-fluorinated analogs .

- Comparison with Benzenesulfonyl Chloride () :

- Benzenesulfonyl chloride exhibits a solvent nucleophilicity sensitivity (m) of ~0.5 and ionizing power sensitivity (l) of ~0.3 in Grunwald-Winstein analyses.

- The target compound’s dichloro and difluoromethoxy substituents may increase m and l values, reflecting stronger dependence on solvent properties.

Hydrolysis and Stability

- Destruction Methods :

- Highly Reactive Chlorides (e.g., acetyl chloride): Rapid hydrolysis in 2.5 M NaOH at room temperature .

- Less Reactive Sulfonyl Chlorides (e.g., benzenesulfonyl chloride): Require prolonged stirring (3 hours) or refluxing (1 hour) with NaOH for >99.98% destruction .

- Target Compound : Likely requires similar or longer hydrolysis times due to steric hindrance from chlorine substituents.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy group and dichloro substitutions on the benzene ring, which contribute to its unique chemical properties and biological interactions.

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClFOS

- Molecular Weight : 263.07 g/mol

The compound features two chlorine atoms and a difluoromethoxy group, which enhance its electrophilic character and potential for reactivity with biological macromolecules.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including derivatives of this compound, exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonamide derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| Similar Sulfonamide Derivative | MCF-7 | 3.5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride group can react with nucleophiles in proteins and enzymes, leading to inhibition of their function. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and proliferation .

Case Studies

- Antimicrobial Efficacy : A case study demonstrated the effectiveness of sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The compound was tested alongside standard antibiotics and showed enhanced activity due to its unique structure.

- Cancer Treatment : Another case study focused on the application of sulfonamide derivatives in combination therapies for breast cancer. The results indicated that when used alongside traditional chemotherapeutics, these compounds significantly reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride?

- Methodological Answer : The synthesis typically involves chlorosulfonation of a substituted benzene precursor under controlled conditions. Key steps include:

- Precursor Activation : Use of chlorosulfonic acid at 0–5°C to introduce the sulfonyl group .

- Halogenation : Sequential chlorination at positions 2 and 3 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) .

- Difluoromethoxy Introduction : Fluorination via nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) at elevated temperatures (80–100°C) .

- Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : ¹⁹F NMR to confirm difluoromethoxy substitution (δ −80 to −90 ppm) and ¹H NMR for aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What intermediates are critical in the synthesis pathway?

- Key Intermediates :

- 2,3-Dichlorophenol : Used to introduce chlorine substituents .

- Sulfonic Acid Intermediate : Generated via chlorosulfonation before conversion to the sulfonyl chloride .

- Difluoromethoxy Precursor : Synthesized separately to ensure regioselective substitution .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, steric hindrance from the bulky substituent may reduce accessibility in sterically demanding reactions .

- Experimental Validation : Compare reaction rates with analogous methoxy- or trifluoromethoxy-substituted sulfonyl chlorides using kinetic studies .

Q. What strategies mitigate instability during storage or reaction?

- Stability Protocols :

- Storage : Under inert atmosphere (Ar/N₂) at −20°C, with desiccants to prevent hydrolysis .

- In Situ Generation : Use freshly prepared sulfonyl chloride to avoid degradation in prolonged reactions .

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or THF .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

- Systematic Approach :

- Solvent Screening : Test reactivity in binary solvent systems (e.g., fluoroalcohol/water mixtures) to map polarity effects .

- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates and identify solvent-induced transition states .

- Computational Modeling : Density functional theory (DFT) to calculate solvation energies and transition-state geometries .

Q. What computational methods predict the electrophilic reactivity of this sulfonyl chloride?

- Computational Workflow :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess LUMO distribution and electrophilic Fukui indices .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways .

Q. How to design experiments assessing the biological activity of derivatives?

- Methodological Framework :

- In Vitro Screening : Test sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .

- In Vivo Models : Evaluate anti-inflammatory activity in rodent ulcer models by measuring TNF-α, IL-6, and histopathological changes .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett σ values) with biological potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.